Ditoluoyltartaric acid, (+)-

Description

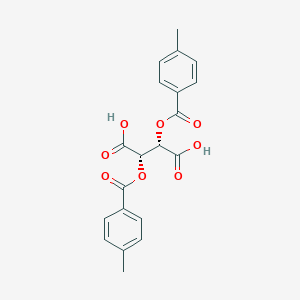

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O8/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24)/t15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMIBUZBMZCBCAT-HOTGVXAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80885539 | |

| Record name | Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2S,3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80885539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] | |

| Record name | (+)-Ditoluoyltartaric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20648 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

32634-68-7 | |

| Record name | (+)-Di-p-toluoyl-D-tartaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32634-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ditoluoyltartaric acid, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032634687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 32634-68-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97592 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2S,3S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2S,3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80885539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [S(R*,R*)]-2,3-bis[(4-methylbenzoyl)oxy]succinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.469 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Di-p-toluoyl-D-tartaric acid, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4480MA5QIP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of (+)-Di-p-toluoyl-D-tartaric acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Di-p-toluoyl-D-tartaric acid is a chiral dicarboxylic acid that serves as a crucial resolving agent in the separation of racemic mixtures, particularly in the pharmaceutical industry. Its efficacy in resolving enantiomers is intrinsically linked to its distinct physical properties, which govern its interactions with other molecules and its behavior in various solvents. This guide provides an in-depth overview of the key physical characteristics of (+)-Di-p-toluoyl-D-tartaric acid, available in both anhydrous and monohydrate forms. The information is presented to support research, development, and quality control activities involving this important chemical compound.

Core Physical Properties

The physical properties of (+)-Di-p-toluoyl-D-tartaric acid are summarized in the tables below. Data for both the anhydrous and monohydrate forms are provided for a comprehensive comparison.

Table 1: Physical Properties of (+)-Di-p-toluoyl-D-tartaric acid (Anhydrous)

| Property | Value |

| Molecular Formula | C₂₀H₁₈O₈ |

| Molecular Weight | 386.35 g/mol [1] |

| Appearance | White to off-white crystalline powder |

| Melting Point | 169-171 °C[2] |

| Specific Optical Rotation | +136° (c=1, EtOH)[2] |

| Solubility | Sparingly soluble in ethanol and methanol.[2] |

| pKa | No experimental data available. A predicted pKa value is approximately 1.46 ± 0.25.[3] |

Table 2: Physical Properties of (+)-Di-p-toluoyl-D-tartaric acid Monohydrate

| Property | Value |

| Molecular Formula | C₂₀H₁₈O₈ · H₂O |

| Molecular Weight | 404.37 g/mol [4] |

| Appearance | White to off-white powder |

| Melting Point | 163-165 °C |

| Specific Optical Rotation | +142° (c=1, methanol) |

| Solubility | Soluble in water, ethanol, and acetone.[5] |

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These protocols are based on standard laboratory practices and can be adapted for the specific analysis of (+)-Di-p-toluoyl-D-tartaric acid.

Determination of Melting Point

The melting point of (+)-Di-p-toluoyl-D-tartaric acid can be determined using the capillary method.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer

Procedure:

-

Sample Preparation: A small amount of the crystalline (+)-Di-p-toluoyl-D-tartaric acid is finely powdered using a mortar and pestle.

-

Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped to pack the sample into the sealed end. This process is repeated until a sample column of 2-3 mm is achieved.

-

Measurement: The filled capillary tube is placed in the heating block of the melting point apparatus. The temperature is increased at a steady rate (e.g., 1-2 °C per minute) as the expected melting point is approached.

-

Observation: The temperature at which the substance first begins to melt (the appearance of liquid) and the temperature at which the entire sample becomes liquid are recorded. This range represents the melting point.

Caption: Workflow for Melting Point Determination.

Determination of Specific Optical Rotation

The specific optical rotation is a fundamental property of chiral compounds and is determined using a polarimeter.

Apparatus:

-

Polarimeter

-

Volumetric flask (e.g., 10 mL)

-

Analytical balance

-

Polarimeter cell (e.g., 1 dm)

-

Solvent (e.g., ethanol or methanol)

Procedure:

-

Solution Preparation: An accurately weighed sample of (+)-Di-p-toluoyl-D-tartaric acid (e.g., 100 mg) is dissolved in the specified solvent (e.g., ethanol for the anhydrous form, methanol for the monohydrate) in a volumetric flask. The solution is then diluted to the mark to achieve a known concentration (c).

-

Polarimeter Calibration: The polarimeter is turned on and allowed to warm up. The instrument is zeroed using a blank sample containing only the solvent.

-

Measurement: The polarimeter cell is rinsed and filled with the prepared sample solution, ensuring no air bubbles are present. The cell is placed in the polarimeter, and the observed optical rotation (α) is measured.

-

Calculation: The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

Caption: Experimental Workflow for Optical Rotation.

Determination of pKa (Potentiometric Titration)

While no experimental pKa value for (+)-Di-p-toluoyl-D-tartaric acid was found in the searched literature, its acidic nature allows for pKa determination via potentiometric titration.

Apparatus:

-

pH meter with a glass electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized basic solution (e.g., 0.1 M NaOH)

-

Solvent (e.g., water or a water-cosolvent mixture if solubility is low)

Procedure:

-

Sample Preparation: A known amount of (+)-Di-p-toluoyl-D-tartaric acid is dissolved in a suitable solvent in a beaker.

-

Titration Setup: The pH electrode is calibrated and immersed in the sample solution. The solution is stirred gently. The burette is filled with the standardized basic solution.

-

Titration: The basic solution is added in small, known increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: The pH is plotted against the volume of the titrant added. The pKa can be determined from the pH at the half-equivalence point on the resulting titration curve. Since (+)-Di-p-toluoyl-D-tartaric acid is a dicarboxylic acid, two equivalence points and two corresponding pKa values (pKa1 and pKa2) are expected.

Caption: Logical Flow for pKa Determination.

Conclusion

The physical properties of (+)-Di-p-toluoyl-D-tartaric acid are fundamental to its application as a chiral resolving agent. The data and protocols presented in this guide offer a solid foundation for researchers and professionals working with this compound. Accurate determination and understanding of these properties are essential for optimizing resolution processes, ensuring product quality, and advancing research in stereochemistry and drug development.

References

- 1. GSRS [precision.fda.gov]

- 2. nbinno.com [nbinno.com]

- 3. 2,3-Di-O-para-toluoyl-D-tartaric acid CAS#: 32634-68-7 [m.chemicalbook.com]

- 4. Di-p-toluoyl-D-tartaric acid monohydrate | C20H20O9 | CID 12297759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Di-p-toluoyl-D-tartaric acid monohydrate, 98%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Synthesis of (+)-Di-p-toluoyl-D-tartaric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(+)-Di-p-toluoyl-D-tartaric acid is a crucial chiral resolving agent, widely employed in the pharmaceutical industry to separate racemic mixtures, ensuring the enantiomeric purity of drug substances. Its efficacy lies in its ability to form diastereomeric salts with racemic compounds, particularly amines, which can then be separated based on their differential solubility. This technical guide provides an in-depth overview of the primary synthesis routes for (+)-Di-p-toluoyl-D-tartaric acid, complete with detailed experimental protocols, quantitative data, and process visualizations.

Core Synthesis Strategy: Esterification of D-Tartaric Acid

The most prevalent and industrially significant method for synthesizing (+)-Di-p-toluoyl-D-tartaric acid is the esterification of D-tartaric acid with p-toluoyl chloride.[1][2] This reaction can be performed directly or, more commonly, proceeds through a two-step process involving the formation of an intermediate anhydride followed by hydrolysis.[1][3]

Two-Step Synthesis via Anhydride Intermediate

This approach offers high yields and purity.[3][4] It involves an initial reaction to form the O,O'-di-p-toluoyl-D-tartaric anhydride, which is then hydrolyzed to yield the final product.

Reaction Scheme:

-

Anhydride Formation: D-tartaric acid + p-Toluoyl chloride → Di-p-toluoyl-D-tartaric anhydride + HCl[1]

-

Hydrolysis: Di-p-toluoyl-D-tartaric anhydride + H₂O → (+)-Di-p-toluoyl-D-tartaric acid[1]

Below is a visual representation of this workflow:

References

Chiral Recognition by (+)-Di-p-toluoyl-D-tartaric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Di-p-toluoyl-D-tartaric acid (D-DTTA) is a preeminent chiral resolving agent, widely employed in the pharmaceutical and fine chemical industries for the separation of enantiomers. Its efficacy lies in the formation of diastereomeric salts with racemic compounds, particularly amines, which exhibit differential solubility, enabling separation through fractional crystallization. This technical guide provides an in-depth exploration of the mechanism of chiral recognition by D-DTTA, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying processes. The core of this recognition is driven by a combination of ionic interactions, hydrogen bonding, and steric hindrance, which are elucidated through crystallographic and spectroscopic studies.

The Core Mechanism: Diastereomeric Salt Formation

The fundamental principle behind chiral resolution with (+)-di-p-toluoyl-D-tartaric acid is the conversion of a racemic mixture of a chiral base, such as an amine, into a pair of diastereomeric salts.[1][2] These salts, being non-superimposable, non-mirror images of each other, possess distinct physicochemical properties, most critically, different solubilities in a given solvent.[1][2] This disparity in solubility allows for the selective crystallization of the less soluble diastereomer, which can then be isolated. Subsequent treatment of the purified diastereomeric salt with a base liberates the enantiomerically enriched amine.[1]

The key intermolecular interactions governing this chiral recognition include:

-

Ionic Bonding: The primary interaction is the acid-base reaction between the carboxylic acid groups of D-DTTA and the basic functional group (e.g., an amino group) of the analyte, forming a salt.

-

Hydrogen Bonding: The hydroxyl and carbonyl groups on the tartaric acid backbone, along with the carbonyl groups of the toluoyl esters, participate in extensive hydrogen bonding networks within the crystal lattice. These interactions play a crucial role in stabilizing the crystal structure of one diastereomer over the other.

-

π-π Stacking: The aromatic p-toluoyl groups can engage in π-π stacking interactions, further contributing to the stability and packing of the crystal lattice.

-

Steric Hindrance: The bulky p-toluoyl groups create a specific three-dimensional chiral environment. The fit of the enantiomers of the racemic compound within this environment differs, leading to a more stable and less soluble crystal lattice for one of the diastereomers.

The crystal structure of the diastereomeric salt provides definitive proof of the absolute configuration of the resolved enantiomer and offers insights into these governing intermolecular interactions.[1]

Quantitative Data on Chiral Resolution

The efficiency of a chiral resolution is quantified by the yield and the enantiomeric excess (e.e.) of the desired enantiomer. The following tables summarize representative quantitative data for the chiral resolution of various amines using (+)-di-p-toluoyl-D-tartaric acid.

| Racemic Compound | Resolving Agent | Molar Ratio (Amine:Acid) | Solvent | Less Soluble Diastereomer | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) (%) | Reference |

| Albuterol | (+)-DTTA | 1:1 | Methanol | (R)-Albuterol-(+)-DTTA | 38 (initial), 67 (with recycle) | >99.5 | [3] |

| Amphetamine | (2R,3R)-Tartaric Acid | Not Specified | Not Specified | (S)-Amphetamine·(2R,3R)-hydrogentartrate | 51 | Not Specified | [4] |

| Methamphetamine | (-)-DTTA (enantiomer) | 4:1 | Methanol | (L)-Methamphetamine-(-)-DTTA | Not Specified | Not Specified | [5] |

Experimental Protocols

The following sections detail the generalized experimental procedures for the chiral resolution of a racemic amine using (+)-di-p-toluoyl-D-tartaric acid.

Diastereomeric Salt Formation and Crystallization

-

Dissolution: Dissolve one equivalent of the racemic amine in a suitable solvent (e.g., methanol, ethanol).[1] In a separate flask, dissolve 0.5 to 1.0 equivalent of (+)-di-p-toluoyl-D-tartaric acid in the same solvent, with gentle heating if necessary.[1] The choice of solvent is critical and often requires optimization.

-

Salt Formation: Slowly add the resolving agent solution to the amine solution with stirring.[1]

-

Crystallization: Allow the mixture to cool gradually to room temperature to induce the crystallization of the less soluble diastereomeric salt.[1] Further cooling in an ice bath can maximize the yield.[1] Seeding with a small crystal of the desired diastereomeric salt may be beneficial.[2]

-

Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.[1]

Purification of the Diastereomeric Salt (Optional)

To achieve higher enantiomeric purity, the isolated diastereomeric salt can be recrystallized from a suitable solvent.

Liberation of the Enantiomer

-

Dissolution: Dissolve the purified diastereomeric salt in water.[1]

-

Basification: Add a base (e.g., NaOH solution) to deprotonate the amine and liberate the free enantiomer.[1]

-

Extraction: Extract the free amine with an organic solvent.

-

Work-up: The combined organic extracts are dried, and the solvent is evaporated to yield the enantiomerically enriched amine.

Analytical Methods for Enantiomeric Excess Determination

The enantiomeric excess of the resolved amine should be determined using a suitable analytical technique, such as:

-

Chiral High-Performance Liquid Chromatography (HPLC)

-

Chiral Gas Chromatography (GC)

-

Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents.

Visualization of Key Processes

General Workflow for Chiral Resolution

The logical flow of a classical chiral resolution process via diastereomeric salt formation is depicted below.

Caption: General workflow for the resolution of a racemic amine.

Key Intermolecular Interactions in Chiral Recognition

The formation of a stable crystal lattice for one diastereomer is dependent on a network of non-covalent interactions.

Caption: Key intermolecular forces driving chiral recognition.

Spectroscopic and Crystallographic Analysis

X-ray Crystallography

Single-crystal X-ray diffraction is the most powerful technique for elucidating the three-dimensional structure of the diastereomeric salts.[1] It provides precise information on bond lengths, bond angles, and the spatial arrangement of the amine and the resolving agent in the crystal lattice. This allows for a detailed analysis of the hydrogen bonding network, π-π stacking, and other non-covalent interactions that are responsible for the differential stability and solubility of the diastereomers. For instance, studies have revealed the formation of antiparallel double helix structures in the crystalline state of some diastereomeric tartrate salts.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a valuable tool for characterizing the diastereomeric salts in solution and in the solid state. In solution, the formation of diastereomers can lead to the appearance of distinct sets of signals for the two diastereomers in the ¹H and ¹³C NMR spectra, allowing for the determination of the diastereomeric ratio. Chemical shift differences (Δδ) between the diastereomers can provide insights into the different magnetic environments of the nuclei in the two species, which arise from their different three-dimensional structures.

Conclusion

The chiral resolution of racemic compounds, particularly amines, using (+)-di-p-toluoyl-D-tartaric acid is a robust and widely applicable technique. The mechanism of chiral recognition is based on the formation of diastereomeric salts with different solubilities, a phenomenon driven by a combination of ionic interactions, hydrogen bonding, π-π stacking, and steric effects. A thorough understanding of these principles, coupled with careful optimization of experimental conditions, is crucial for achieving high yields and enantiomeric purities. The application of advanced analytical techniques such as X-ray crystallography and NMR spectroscopy provides invaluable insights into the supramolecular chemistry that governs this elegant and powerful method of enantiomer separation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Resolution of racemic albuterol via diastereomeric salts formation with di-p-toluoyl-D-tartaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Conformational analysis of amphetamine and methamphetamine: a comprehensive approach by vibrational and chiroptical spectroscopy - Analyst (RSC Publishing) DOI:10.1039/D2AN02014A [pubs.rsc.org]

- 5. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility Profile of (+)-Di-p-toluoyl-D-tartaric acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (+)-Di-p-toluoyl-D-tartaric acid in common solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing qualitative solubility information, detailed experimental protocols for determining solubility, and the structural basis for its solubility characteristics.

Introduction

(+)-Di-p-toluoyl-D-tartaric acid, a derivative of tartaric acid, is a widely used chiral resolving agent in the pharmaceutical industry. Its efficacy in separating enantiomers is intrinsically linked to its solubility properties and the differential solubility of the diastereomeric salts it forms. Understanding its solubility profile is therefore critical for the optimization of resolution processes, formulation development, and ensuring the quality of active pharmaceutical ingredients (APIs).

Qualitative Solubility Profile

Table 1: Qualitative Solubility of (+)-Di-p-toluoyl-D-tartaric acid in Common Solvents

| Solvent | Solubility Description | Notes |

| Water | Sparingly soluble, partly miscible, does not mix well.[1][2] | The polar carboxyl groups are countered by the non-polar toluoyl groups, limiting aqueous solubility. |

| Methanol | Sparingly soluble, slightly soluble.[3] | A clear solution has been reported in 20% methanol, suggesting some solubility.[4] |

| Ethanol | Sparingly soluble.[3] | Similar to methanol, its solubility is limited. |

| Acetone | More readily soluble.[1] | The polarity of acetone appears to be well-suited for dissolving this compound. |

| Dimethyl Sulfoxide (DMSO) | Slightly soluble.[3] | |

| Non-polar Solvents | Limited solubility.[1] | The overall polarity of the molecule prevents significant dissolution in non-polar environments. |

Factors Influencing Solubility

The solubility of (+)-Di-p-toluoyl-D-tartaric acid is governed by its molecular structure, which features both polar and non-polar moieties. The two carboxylic acid groups and the ester linkages provide sites for hydrogen bonding and polar interactions. Conversely, the two p-toluoyl groups are aromatic and non-polar, contributing to its solubility in organic solvents and limiting its aqueous solubility. The presence of water can also be a critical factor, as the compound can exist in both anhydrous and monohydrate forms, which may exhibit different solubility characteristics.[5]

The principle of "like dissolves like" is a key determinant of its solubility. Polar solvents can interact with the carboxylic acid and ester groups, while non-polar solvents have a greater affinity for the aromatic rings. The balance between these interactions dictates the overall solubility in a given solvent.

Caption: Relationship between molecular structure and solubility.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, experimental determination is necessary. The following are detailed methodologies for two common and reliable methods for determining the solubility of a solid compound in a solvent.

4.1. Gravimetric Method

The gravimetric method is a straightforward and accurate technique for determining solubility. It involves preparing a saturated solution, taking a known volume of the clear supernatant, evaporating the solvent, and weighing the remaining solid solute.

Experimental Workflow:

-

Preparation of Saturated Solution: An excess amount of (+)-Di-p-toluoyl-D-tartaric acid is added to the chosen solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A magnetic stirrer or a shaker bath can be used for this purpose.

-

Phase Separation: The undissolved solid is allowed to settle. Centrifugation can be employed to ensure a clear supernatant.

-

Sampling: A precise volume of the clear supernatant is carefully withdrawn using a calibrated pipette.

-

Solvent Evaporation: The sampled solution is transferred to a pre-weighed container (e.g., an evaporating dish or a beaker). The solvent is then evaporated at a controlled temperature.

-

Drying and Weighing: The container with the solid residue is dried to a constant weight in an oven. The final weight is recorded.

-

Calculation: The solubility is calculated based on the mass of the dissolved solid and the volume of the solvent.

Caption: Gravimetric method for solubility determination.

4.2. Shake-Flask Method

The shake-flask method is another widely used technique, particularly in the pharmaceutical industry. It is similar to the gravimetric method in the preparation of the saturated solution but often employs analytical techniques for concentration measurement.

Experimental Workflow:

-

Preparation of Saturated Solution: As with the gravimetric method, an excess of the solid is added to the solvent in a sealed flask.

-

Equilibration: The flask is agitated in a thermostatically controlled shaker bath for an extended period to reach equilibrium.

-

Phase Separation: The solution is allowed to stand to let the undissolved solid settle. Alternatively, the solution can be filtered or centrifuged.

-

Sampling and Dilution: A sample of the supernatant is taken and, if necessary, diluted to a concentration within the analytical range of the chosen detection method.

-

Concentration Analysis: The concentration of the dissolved solid in the sample is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration, taking into account any dilution factors.

Conclusion

While quantitative solubility data for (+)-Di-p-toluoyl-D-tartaric acid in common solvents is not extensively reported in the public domain, a qualitative understanding of its solubility profile is available. For applications requiring precise solubility values, direct experimental determination using established methods such as the gravimetric or shake-flask techniques is recommended. A thorough understanding of the solubility of this critical chiral resolving agent is paramount for the successful development of robust and efficient enantioseparation processes in the pharmaceutical and chemical industries.

References

- 1. Page loading... [wap.guidechem.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. 2,3-Di-O-para-toluoyl-D-tartaric acid CAS#: 32634-68-7 [m.chemicalbook.com]

- 4. Buy Di-P-Toluoyl D-Tartaric Acid Monohydrate at Affordable Price - Product Name [zephyrsynthesispvtltd.com]

- 5. Di-p-toluoyl-D-tartaric acid monohydrate | 71607-31-3 | Benchchem [benchchem.com]

Spectroscopic Profile of (+)-Di-p-toluoyl-D-tartaric acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the chiral resolving agent, (+)-Di-p-toluoyl-D-tartaric acid. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This information is crucial for the identification, characterization, and quality control of this important compound in research and pharmaceutical development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses of (+)-Di-p-toluoyl-D-tartaric acid.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.9 | d | Aromatic (ortho to C=O) |

| ~7.2 | d | Aromatic (meta to C=O) |

| ~5.9 | s | Methine (CH-O) |

| ~2.4 | s | Methyl (CH₃) |

| ~11.0 - 13.0 | br s | Carboxylic Acid (COOH) |

Solvent: CDCl₃. Data is estimated based on typical values for similar structures and available spectral previews. Actual values may vary.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~168 | Carboxylic Acid (COOH) |

| ~165 | Ester (C=O) |

| ~145 | Aromatic (quaternary, C-CH₃) |

| ~130 | Aromatic (CH, ortho to C=O) |

| ~129 | Aromatic (CH, meta to C=O) |

| ~126 | Aromatic (quaternary, C-C=O) |

| ~72 | Methine (CH-O) |

| ~22 | Methyl (CH₃) |

Solvent: CDCl₃. Data is estimated based on typical values for similar structures and available spectral previews. Actual values may vary.

Table 3: IR Spectroscopic Data (ATR-FTIR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-3300 | Broad | O-H stretch (Carboxylic Acid) |

| ~2920 | Medium | C-H stretch (Aromatic) |

| ~1720 | Strong | C=O stretch (Ester) |

| ~1690 | Strong | C=O stretch (Carboxylic Acid) |

| ~1610, 1510 | Medium | C=C stretch (Aromatic) |

| ~1270 | Strong | C-O stretch (Ester) |

| ~1180, 1110 | Strong | C-O stretch (Carboxylic Acid/Ester) |

Data is interpreted from typical spectral ranges for the functional groups present.

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Possible Fragment |

| 386 | Low | [M]⁺ (Molecular Ion) |

| 267 | Moderate | [M - C₇H₇O₂]⁺ |

| 119 | High | [C₈H₇O]⁺ (p-toluoyl cation) |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

Fragmentation patterns are predicted based on the structure and common fragmentation pathways in EI-MS.

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of (+)-Di-p-toluoyl-D-tartaric acid.

Methodology:

-

Sample Preparation: A sample of approximately 5-10 mg of (+)-Di-p-toluoyl-D-tartaric acid is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition:

-

The spectrometer is locked onto the deuterium signal of the solvent.

-

The magnetic field is shimmed to achieve homogeneity.

-

A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.

-

Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is used to acquire the ¹³C NMR spectrum.

-

A wider spectral width (e.g., 0-200 ppm) is set.

-

A significantly larger number of scans is required due to the low natural abundance of ¹³C.

-

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are referenced to TMS.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in (+)-Di-p-toluoyl-D-tartaric acid.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: A small amount of the solid (+)-Di-p-toluoyl-D-tartaric acid is placed directly onto the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded. This will be automatically subtracted from the sample spectrum.

-

Sample Spectrum Acquisition:

-

The sample is brought into firm contact with the ATR crystal using a pressure clamp to ensure good signal.

-

The IR spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

Multiple scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting interferogram is Fourier transformed to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of (+)-Di-p-toluoyl-D-tartaric acid.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation: A dilute solution of (+)-Di-p-toluoyl-D-tartaric acid is prepared in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote ionization.

-

Instrumentation: A mass spectrometer equipped with an ESI source is used. This could be a quadrupole, time-of-flight (TOF), or ion trap analyzer.

-

Infusion and Ionization: The sample solution is introduced into the ESI source at a constant flow rate. A high voltage is applied to the tip of the infusion capillary, generating a fine spray of charged droplets.

-

Desolvation and Ion Formation: A heated drying gas (e.g., nitrogen) aids in the evaporation of the solvent from the droplets, leading to the formation of gas-phase ions (e.g., [M+H]⁺ or [M-H]⁻).

-

Mass Analysis: The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

-

Data Acquisition: A full scan mass spectrum is acquired to determine the molecular weight. For structural information, tandem mass spectrometry (MS/MS) can be performed, where the molecular ion is isolated, fragmented, and the resulting fragment ions are analyzed.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Caption: General workflows for NMR, IR, and MS analyses.

This guide serves as a comprehensive resource for understanding the key spectroscopic characteristics of (+)-Di-p-toluoyl-D-tartaric acid. The provided data and protocols are essential for its accurate identification and application in various scientific endeavors.

Thermal Stability and Decomposition of (+)-Di-p-toluoyl-D-tartaric Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

(+)-Di-p-toluoyl-D-tartaric acid ((+)-DPTTA) is a widely utilized chiral resolving agent in the pharmaceutical industry. Its efficacy in separating enantiomers is well-documented; however, a thorough understanding of its thermal stability and decomposition profile is critical for its proper handling, storage, and application in various manufacturing processes, particularly those involving elevated temperatures. This technical guide provides a comprehensive overview of the thermal behavior of (+)-DPTTA, including its decomposition pathway and methodologies for its analysis.

Thermal Stability Profile

(+)-DPTTA is a crystalline solid that exhibits decomposition at elevated temperatures. The thermal stability is influenced by its hydration state. The anhydrous form of (+)-DPTTA has a melting point in the range of 169-171°C, at which it also undergoes decomposition[1][2]. The monohydrate form, on the other hand, initially loses its water of hydration at temperatures between 100°C and 120°C, corresponding to a weight loss of approximately 4.5%[3]. Following dehydration, the anhydrous material decomposes at temperatures above 165°C[3].

To prevent degradation, it is recommended to avoid excessive heat during processing. For instance, when recovering (+)-DPTTA, drying temperatures should be moderate, in the range of 50-60°C. Exposing the compound to harsh acidic or basic conditions, especially at elevated temperatures, can lead to hydrolysis, yielding p-toluic acid.

Quantitative Thermal Analysis Data

The following table summarizes the key thermal events for both the anhydrous and monohydrate forms of (+)-DPTTA based on available data.

| Thermal Event | Anhydrous (+)-DPTTA | Monohydrate (+)-DPTTA |

| Melting Point | 169-171°C (with decomposition)[1][2] | 169-171°C (after dehydration)[4] |

| Decomposition Onset | Not explicitly stated, but occurs around the melting point. | Above 165°C[3] |

| Dehydration | Not Applicable | 100-120°C[3] |

| Mass Loss (Dehydration) | Not Applicable | ~4.5%[3] |

Decomposition Pathway

While a definitive, step-by-step decomposition pathway for (+)-DPTTA has not been extensively detailed in the literature, a probable route can be inferred based on the thermal behavior of tartaric acid and its derivatives[5]. The initial decomposition of the tartaric acid backbone is likely to produce smaller, volatile molecules.

A potential decomposition pathway can be visualized as follows:

The initial step is likely the decarboxylation of the tartaric acid moiety upon heating. This would be followed by the breakdown of the resulting intermediate into more stable aromatic compounds, such as p-toluic acid, and the release of gaseous byproducts like carbon monoxide, carbon dioxide, and water[5]. The stability of the carbonyl group can be monitored using techniques such as TGA-DSC coupled with FT-IR[3].

Experimental Protocols for Thermal Analysis

To assess the thermal stability and decomposition of (+)-DPTTA, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary analytical techniques employed.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the temperatures of dehydration and decomposition and for quantifying the associated mass losses.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the (+)-DPTTA sample into a ceramic or aluminum pan.

-

Atmosphere: Purge the furnace with an inert gas, such as dry nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program: Heat the sample from ambient temperature to approximately 300°C at a constant heating rate of 10°C/min.

-

Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve will show distinct steps corresponding to dehydration (for the monohydrate form) and decomposition. The onset temperature of each mass loss event and the percentage of mass loss are determined from the curve.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the temperatures of melting, crystallization, and other thermal transitions, as well as the enthalpy of these processes.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the (+)-DPTTA sample into an aluminum DSC pan and hermetically seal it. An empty, sealed aluminum pan is used as a reference.

-

Atmosphere: Maintain an inert atmosphere, typically with a nitrogen purge at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample and reference from ambient temperature to approximately 200°C at a constant heating rate of 10°C/min.

-

Data Analysis: The DSC thermogram will show endothermic peaks corresponding to dehydration and melting/decomposition. The onset temperature, peak temperature, and the enthalpy of the transitions (area under the peak) are determined from the thermogram.

Conclusion

The thermal stability of (+)-DPTTA is a critical parameter for its effective use in pharmaceutical applications. Both the anhydrous and monohydrate forms exhibit decomposition at temperatures commonly encountered in chemical processing. Understanding the temperatures of dehydration and decomposition, as well as the potential for hydrolytic degradation, is essential for maintaining the integrity and purity of this important chiral resolving agent. The use of standard thermal analysis techniques such as TGA and DSC provides the necessary data to establish safe operating and storage conditions.

References

- 1. (+)-Di-p-toluoyl-D-tartaric Acid | 32634-68-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. nbinno.com [nbinno.com]

- 3. Di-p-toluoyl-D-tartaric acid monohydrate | 71607-31-3 | Benchchem [benchchem.com]

- 4. 二对甲苯酰基-D-酒石酸 一水合物 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Structural Refinements and Thermal Properties of L(+)-Tartaric, D(–)-Tartaric, and Monohydrate Racemic Tartaric Acid | Fukami | International Journal of Chemistry | CCSE [ccsenet.org]

The Advent and Application of a Resolving Agent: A Technical Guide to (+)-Di-p-toluoyl-D-tartaric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Di-p-toluoyl-D-tartaric acid (DPTTA) stands as a cornerstone in the field of chiral resolution, a critical process in the synthesis of enantiomerically pure compounds essential for the pharmaceutical and fine chemical industries. This technical guide delves into the discovery, history, and application of DPTTA as a resolving agent. It provides a comprehensive overview of the experimental protocols, quantitative data on its efficacy, and the underlying principles of chiral recognition that govern its remarkable ability to separate enantiomers.

Introduction: The Challenge of Chirality

Chirality, the property of a molecule to be non-superimposable on its mirror image, is a fundamental concept in chemistry with profound implications in pharmacology and biology. Enantiomers, the pair of mirror-image molecules, often exhibit significantly different physiological activities. While one enantiomer of a drug may provide the desired therapeutic effect, the other could be inactive or even cause adverse effects. Consequently, the ability to isolate a single enantiomer from a racemic mixture—a 50:50 mixture of both enantiomers—is of paramount importance. This process, known as chiral resolution, has been a subject of intense research for over a century.

A Historical Perspective: From Tartar to Tailored Resolving Agents

The journey to effective chiral resolution began with the pioneering work of Louis Pasteur in 1848. He meticulously separated the enantiomeric crystals of sodium ammonium tartrate, demonstrating for the first time that a racemic mixture could be resolved into its optically active components.[1] This seminal discovery laid the groundwork for the development of chemical resolving agents.

While Pasteur's initial method relied on mechanical separation of crystals, he later, in 1853, introduced the concept of using a chiral resolving agent by successfully resolving racemic tartaric acid with the optically active base, (+)-cinchotoxine.[2] This marked a paradigm shift, establishing the principle of converting a pair of enantiomers into a pair of diastereomers, which, having different physical properties, could be separated by conventional techniques like fractional crystallization.

The late 19th and early 20th centuries saw the exploration of various natural and synthetic chiral compounds as resolving agents. Tartaric acid and its derivatives, owing to their natural abundance and chirality, became a focal point of these investigations.[3] While the exact first synthesis of (+)-di-p-toluoyl-D-tartaric acid is not definitively documented in readily available literature, the groundwork for its development was laid by the systematic study of tartaric acid esters and their resolving capabilities.

Synthesis of (+)-Di-p-toluoyl-D-tartaric Acid

The most common and efficient method for synthesizing (+)-Di-p-toluoyl-D-tartaric acid involves the esterification of D-tartaric acid with p-toluoyl chloride.[4] The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride byproduct.

A general synthetic protocol is as follows:

-

D-tartaric acid is suspended in a suitable solvent, such as toluene.

-

A catalyst, for example, copper sulfate, may be added.[5]

-

p-Toluoyl chloride is added to the mixture.

-

The reaction mixture is heated to facilitate the formation of Di-p-toluoyl-D-tartaric anhydride.

-

Following the reaction, water is added to hydrolyze the anhydride, yielding (+)-Di-p-toluoyl-D-tartaric acid.[5]

-

The final product is then purified by recrystallization.

The Principle of Chiral Resolution by Diastereomeric Salt Formation

The efficacy of DPTTA as a resolving agent lies in its ability to form diastereomeric salts with racemic compounds, particularly amines.[6] The fundamental principle is the conversion of a mixture of enantiomers, which have identical physical properties, into a mixture of diastereomers with distinct physical properties, most notably solubility.[7]

The process can be broken down into the following key steps:

-

Diastereomeric Salt Formation: The racemic mixture (e.g., a racemic amine) is reacted with an enantiomerically pure resolving agent, in this case, (+)-DPTTA. This acid-base reaction results in the formation of two diastereomeric salts.

-

Fractional Crystallization: Due to their different crystal packing and intermolecular interactions, one of the diastereomeric salts will be less soluble in a given solvent and will preferentially crystallize out of the solution.

-

Separation: The crystallized, less soluble diastereomeric salt is separated from the mother liquor (which contains the more soluble diastereomeric salt) by filtration.

-

Liberation of the Enantiomer: The purified diastereomeric salt is then treated with an acid or a base to break the salt and liberate the enantiomerically enriched compound. The resolving agent can often be recovered and reused.[8]

Experimental Protocols for Chiral Resolution

The following sections provide detailed methodologies for the chiral resolution of various classes of compounds using (+)-DPTTA.

General Protocol for the Resolution of Racemic Amines

This protocol provides a general framework for the resolution of racemic amines. Optimization of solvent, temperature, and stoichiometry is often necessary for a specific substrate.

Materials:

-

Racemic amine

-

(+)-Di-p-toluoyl-D-tartaric acid

-

Suitable solvent (e.g., methanol, ethanol, acetone, or mixtures thereof)

-

Acid (e.g., HCl) or Base (e.g., NaOH) for liberation of the enantiomer

-

Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

Procedure:

-

Salt Formation: Dissolve the racemic amine in a suitable solvent. In a separate flask, dissolve an equimolar or sub-stoichiometric amount of (+)-DPTTA in the same solvent, with gentle heating if necessary.

-

Crystallization: Slowly add the DPTTA solution to the amine solution with stirring. Allow the mixture to cool gradually to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may be employed to maximize the yield.

-

Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

-

Enantiomer Liberation: Dissolve the purified diastereomeric salt in water and add a base (e.g., NaOH solution) to deprotonate the amine and liberate the free enantiomer. The desired enantiomer can then be extracted with an organic solvent.

-

Recovery of the Other Enantiomer: The mother liquor from the filtration step can be treated with a base to recover the other enantiomer, which will be enriched in the opposite configuration.

Specific Protocol: Resolution of Racemic Albuterol

The resolution of racemic Albuterol is crucial as the (R)-enantiomer (Levalbuterol) is the active bronchodilator.[9]

Procedure:

-

Dissolve racemic Albuterol and an equimolar amount of (+)-Di-p-toluoyl-D-tartaric acid in refluxing methanol.[9]

-

Cool the solution to room temperature and stir for 16 hours to allow for the crystallization of the (R)-Albuterol-(+)-DPTTA diastereomeric salt.[9]

-

Collect the precipitated solid by filtration and wash with a small amount of cold ethyl acetate.[9]

-

To liberate (R)-Albuterol, the diastereomeric salt is treated with a suitable base.

Specific Protocol: Resolution of Racemic Tramadol

Both enantiomers of Tramadol exhibit different pharmacological activities.

Procedure:

-

Dissolve racemic Tramadol free base in ethanol.

-

In a separate flask, dissolve one molar equivalent of (+)-Di-p-toluoyl-D-tartaric acid in ethanol, heating to approximately 70°C.

-

Add the Tramadol solution to the hot DPTTA solution and allow it to cool, leading to the crystallization of the diastereomeric salt of (+)-Tramadol.

Specific Protocol: Resolution of Racemic Methamphetamine

The pharmacological activity of methamphetamine resides primarily in the dextrorotatory (D)-enantiomer.

Procedure:

-

Dissolve racemic methamphetamine in methanol.

-

In a separate container, dissolve a sub-stoichiometric amount (e.g., 0.5 equivalents) of (-)-O,O'-di-p-toluoyl-L-tartaric acid (the enantiomer of the title compound) in methanol.

-

Add the resolving agent solution to the methamphetamine solution and stir at room temperature.

-

Cool the mixture to induce crystallization of the L-methamphetamine diastereomeric salt.[9]

-

Filter the precipitated salt and liberate the L-methamphetamine by treatment with a base. The D-methamphetamine remains enriched in the mother liquor.[9]

Quantitative Data on Chiral Resolutions

The efficiency of a chiral resolution is typically assessed by the yield and the enantiomeric excess (e.e.) or diastereomeric excess (d.e.) of the desired product. The following tables summarize representative quantitative data for the resolution of various compounds using DPTTA and its enantiomer.

Table 1: Resolution of Racemic Amines

| Racemic Amine | Resolving Agent | Solvent(s) | Yield of Salt (%) | Enantiomeric/Diastereomeric Excess (%) | Reference |

| trans-2-benzylaminocyclohexanol | Di-p-toluoyl-L-tartaric acid / HCl | Not specified | 92 | >95 (d.e.) | [10] |

| 1-Phenylethylamine | Di-p-toluoyl-D-tartaric acid | Methanol | ~85 | >98 (e.e.) after recrystallization | |

| (±)-Tramadol | (+)-Di-p-toluoyl-D-tartaric acid | Ethanol | ~47 (initial crystallization) | 97 (d.e., initial), >99.5 (d.e., after reslurry) | [9] |

| (±)-Albuterol | (+)-Di-p-toluoyl-D-tartaric acid | Methanol | 38 (initial), 67 (overall with recycle) | 99.5 (e.e.) | [9] |

| (±)-Methamphetamine | (-)-Di-p-toluoyl-L-tartaric acid | Methanol | - | 92.0 (e.e. of L-enantiomer) | [9] |

Table 2: Resolution of Other Racemic Compounds

| Racemic Compound | Class | Resolving Agent | Solvent(s) | Yield (%) | Enantiomeric/Diastereomeric Excess (%) | Reference |

| trans-2-iodo-cyclohexanol | Alcohol | O,O'-di-p-toluoyl-(2R,3R)-tartaric acid | Hexane | - | Less effective than DBTA | [11] |

| dl-leucine | Amino Acid | (+)-di-1,4-toluoyl-D-tartaric acid monohydrate | - | - | 91.20 (e.e. of D-Leu salt) | [12] |

Mechanism of Chiral Recognition: The Three-Point Interaction Model

The ability of (+)-DPTTA to effectively resolve enantiomers is rooted in the principles of chiral recognition. The widely accepted "three-point interaction model" provides a framework for understanding how a chiral resolving agent differentiates between two enantiomers.[13][14] For a stable diastereomeric complex to form and for effective discrimination to occur, there must be at least three points of interaction between the resolving agent and one of the enantiomers. The other enantiomer will be unable to establish all three of these interactions simultaneously, leading to a less stable diastereomeric complex and, consequently, a higher solubility.

In the case of DPTTA resolving a chiral amine, these interactions can include:

-

Ionic Interaction: A primary acid-base interaction between the carboxylic acid groups of DPTTA and the basic amino group of the substrate.

-

Hydrogen Bonding: Hydrogen bonds can form between the hydroxyl groups of the tartaric acid backbone and suitable functional groups on the amine.

-

Steric/van der Waals Interactions (π-π stacking): The bulky p-toluoyl groups of DPTTA create a specific chiral environment. These aromatic rings can engage in π-π stacking interactions with aromatic moieties on the substrate, and their steric bulk can lead to favorable or unfavorable interactions depending on the enantiomer.[15]

Visualizations

Experimental Workflow

Caption: A generalized experimental workflow for the chiral resolution of a racemic amine using (+)-Di-p-toluoyl-D-tartaric acid.

Chiral Recognition Mechanism

Caption: A schematic representation of the three-point interaction model for chiral recognition between (+)-Di-p-toluoyl-D-tartaric acid and a pair of enantiomeric amines.

Conclusion

(+)-Di-p-toluoyl-D-tartaric acid has established itself as a versatile and highly effective chiral resolving agent, with a rich history rooted in the fundamental discoveries of stereochemistry. Its accessibility, stability, and the high diastereomeric and enantiomeric excesses it often affords make it an invaluable tool for researchers, scientists, and professionals in drug development and fine chemical synthesis. A thorough understanding of the principles of diastereomeric salt formation, coupled with the optimization of experimental parameters, enables the successful isolation of enantiomerically pure compounds, a critical step in the creation of safer and more effective pharmaceuticals and other advanced materials. The continued application and study of DPTTA and its derivatives will undoubtedly contribute to further advancements in the field of chiral separation.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Chiral resolution - Wikipedia [en.wikipedia.org]

- 3. Tartaric acid - Wikipedia [en.wikipedia.org]

- 4. Di-p-toluoyl-D-tartaric acid monohydrate | 71607-31-3 | Benchchem [benchchem.com]

- 5. CN104447338A - Di-p-toluoyl-D-tartaric acid synthetic method - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Recovery of a Chiral Resolving Agent at Witton Chemical [witton.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

The Core of Chiral Purity: An In-depth Technical Guide to Diastereomeric Salt Formation with Chiral Acids

For researchers, scientists, and drug development professionals, achieving enantiomeric purity is a critical step in the synthesis of chiral molecules. Diastereomeric salt formation stands as a classical yet powerful and widely utilized technique for the resolution of racemates. This guide delves into the core theory, practical applications, and critical factors governing this essential separation method, providing a comprehensive resource for professionals in the field.

The fundamental principle of diastereomeric salt formation lies in the conversion of a mixture of enantiomers, which share identical physical properties, into a mixture of diastereomers with distinct physical characteristics.[1][2] This is achieved by reacting a racemic mixture, for instance, a racemic base, with a single enantiomer of a chiral acid, known as a chiral resolving agent. The resulting diastereomeric salts, having different spatial arrangements, exhibit different solubilities in a given solvent system. This disparity in solubility is the cornerstone of their separation through fractional crystallization.

The Mechanism of Chiral Recognition and Separation

The formation of diastereomeric salts is an acid-base reaction. When a racemic mixture of a compound (containing both R and S enantiomers) is treated with an enantiomerically pure chiral resolving agent (e.g., an S-acid), two diastereomeric salts are formed: (R)-base-(S)-acid and (S)-base-(S)-acid. These diastereomers are no longer mirror images of each other and thus possess different physical properties, including melting points, boiling points, and, most importantly for this technique, solubility.

The less soluble diastereomeric salt will preferentially crystallize from the solution, allowing for its separation by filtration. The more soluble diastereomer remains in the mother liquor. Once the less soluble salt is isolated, the chiral resolving agent can be removed by a simple acid-base extraction, yielding the desired enantiomer in a purified form. The resolving agent can often be recovered and reused, making the process economically viable for large-scale production.

The success of a diastereomeric resolution is governed by several factors, including the choice of resolving agent, the solvent system, temperature, and the presence of impurities. The selection of an appropriate chiral resolving agent is crucial and is often determined empirically. Common chiral acids used as resolving agents include tartaric acid, mandelic acid, and camphorsulfonic acid.[2]

A Visual Guide to the Diastereomeric Salt Resolution Process

The logical workflow of a typical diastereomeric salt resolution can be visualized as follows:

Caption: Logical workflow of diastereomeric salt resolution.

Quantitative Insights into Diastereomeric Salt Resolution

The efficiency of a diastereomeric salt resolution is quantified by the yield and the enantiomeric excess (e.e.) of the final product. The following table summarizes hypothetical quantitative data for the resolution of a racemic amine with two different chiral acids to illustrate the impact of the resolving agent.

| Resolving Agent | Diastereomeric Salt | Solubility ( g/100 mL) at 25°C | Yield of Less Soluble Salt (%) | Enantiomeric Excess (e.e.) of Resolved Amine (%) |

| (+)-Tartaric Acid | (R)-Amine-(+)-Tartrate | 1.2 | 85 | 98 |

| (S)-Amine-(+)-Tartrate | 5.8 | |||

| (-)-Mandelic Acid | (R)-Amine-(-)-Mandelate | 2.5 | 70 | 95 |

| (S)-Amine-(-)-Mandelate | 4.1 |

Note: This data is illustrative. Actual values are highly dependent on the specific substrate, resolving agent, and solvent system used.

Detailed Experimental Protocol: Resolution of (±)-α-Phenylethylamine

This section provides a generalized, detailed methodology for the resolution of a racemic amine, (±)-α-phenylethylamine, using (+)-tartaric acid.

Materials:

-

(±)-α-Phenylethylamine

-

(+)-Tartaric acid

-

Methanol

-

10% Sodium hydroxide solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (Erlenmeyer flasks, Büchner funnel, separatory funnel)

-

Polarimeter

Procedure:

-

Salt Formation:

-

Dissolve 10.0 g of (±)-α-phenylethylamine in 150 mL of methanol in a 500 mL Erlenmeyer flask.

-

In a separate flask, dissolve 12.4 g of (+)-tartaric acid in 150 mL of methanol. Gentle warming may be required.

-

Slowly add the warm tartaric acid solution to the amine solution with constant stirring.

-

Allow the mixture to cool to room temperature and then place it in an ice bath for 1-2 hours to induce crystallization.

-

-

Isolation of the Less Soluble Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.

-

Dry the crystals in a desiccator. This is the less soluble (-)-α-phenylethylamine-(+)-tartrate salt.

-

-

Decomposition of the Salt and Isolation of the Enantiomer:

-

Transfer the dried crystals to a separatory funnel.

-

Add 50 mL of 10% aqueous sodium hydroxide solution to the funnel to decompose the salt and liberate the free amine.

-

Extract the aqueous layer with three 30 mL portions of diethyl ether.

-

Combine the organic extracts and dry them over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the diethyl ether by rotary evaporation to obtain the resolved (-)-α-phenylethylamine.

-

-

Analysis:

-

Determine the optical rotation of the resolved amine using a polarimeter to calculate the enantiomeric excess.

-

Visualizing the Experimental Workflow

The following diagram outlines the key steps in the experimental protocol described above.

Caption: Experimental workflow for diastereomeric salt resolution.

Conclusion

Diastereomeric salt formation remains a cornerstone of chiral separation in both academic research and industrial drug development. Its effectiveness hinges on the careful selection of the resolving agent and optimization of crystallization conditions. A thorough understanding of the underlying principles of stereochemistry and solubility, coupled with systematic experimental execution, enables the efficient isolation of pure enantiomers, a critical step in the journey from a racemic mixture to a single-enantiomer active pharmaceutical ingredient. This guide provides the foundational knowledge and practical insights necessary for researchers and scientists to successfully implement this powerful resolution technique.

References

An In-depth Technical Guide to (+)-Di-p-toluoyl-D-tartaric acid monohydrate: Core Characteristics and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Di-p-toluoyl-D-tartaric acid monohydrate is a pivotal chiral resolving agent, extensively utilized in the pharmaceutical industry for the separation of enantiomers. Its efficacy stems from the formation of diastereomeric salts with racemic compounds, particularly amines, which exhibit differential solubility, enabling separation through fractional crystallization. This technical guide provides a comprehensive overview of the core characteristics of (+)-di-p-toluoyl-D-tartaric acid monohydrate, including its physicochemical properties, detailed experimental protocols for its synthesis, and its application in the chiral resolution of key pharmaceutical compounds.

Physicochemical Properties

(+)-Di-p-toluoyl-D-tartaric acid monohydrate is a white to off-white crystalline powder.[1] Its fundamental properties are summarized in the table below, providing a critical resource for its application in research and development.

| Property | Value | References |

| Molecular Formula | C₂₀H₁₈O₈·H₂O | [1] |

| Molecular Weight | 404.37 g/mol | [1][2] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 160-166 °C | [1] |

| Optical Rotation | [α]D²⁰ = +138 ± 2° (c=1 in EtOH) | [1] |

| CAS Number | 71607-31-3 | [1][3] |

| Solubility | Soluble in methanol, ethanol, and acetone. Sparingly soluble in water. | [4][5][6] |

Synthesis of (+)-Di-p-toluoyl-D-tartaric acid monohydrate

The most common synthetic route to (+)-di-p-toluoyl-D-tartaric acid monohydrate involves the esterification of D-tartaric acid with p-toluoyl chloride.[3] A prevalent method proceeds through a dianhydride intermediate, which is subsequently hydrolyzed.[3][7]

Experimental Protocol: Synthesis via Dianhydride Intermediate

This protocol is adapted from a patented synthetic method.[7]

Materials:

-

D-tartaric acid

-

Toluene

-

Copper sulfate (catalyst)

-

p-Toluoyl chloride

-

Water

Procedure:

-

Reaction Setup: In a suitable reaction vessel, combine D-tartaric acid (1 part by weight) and toluene.

-

Catalyst Addition: With stirring, add copper sulfate (0.001-0.1 parts by weight).

-

Addition of p-Toluoyl Chloride: Slowly add p-toluoyl chloride (1-3 parts by weight) to the mixture.

-

Reaction: Allow the reaction to proceed for approximately 6 hours to form the di-p-toluoyl-D-tartaric anhydride.

-

Isolation of Anhydride: The resulting mixture is centrifuged to isolate the solid di-p-toluoyl-D-tartaric anhydride.

-

Hydrolysis: The isolated anhydride is placed in a new reaction vessel with an equivalent amount of water and toluene.

-

Reflux: The mixture is heated to reflux and maintained for 5 hours to induce hydrolysis.

-

Crystallization and Isolation: The reaction mixture is cooled to room temperature to allow for the crystallization of (+)-di-p-toluoyl-D-tartaric acid monohydrate. The product is then isolated by filtration.

This process is reported to have a yield of over 95%.[7]

Application in Chiral Resolution

The primary application of (+)-di-p-toluoyl-D-tartaric acid monohydrate is in the chiral resolution of racemic mixtures, particularly amines.[8][9] The underlying principle is the formation of two diastereomeric salts with differing solubilities, allowing for their separation by fractional crystallization.[3]

General Workflow for Chiral Resolution

Experimental Protocol: Resolution of Racemic Albuterol

The resolution of racemic albuterol is of significant pharmaceutical importance, as the (R)-enantiomer (Levalbuterol) is the active bronchodilator.[9]

Quantitative Data:

| Parameter | Value | References |

| Molar Ratio (Albuterol:Resolving Agent) | 1:1 | [9] |

| Solvent | Methanol | [9] |

| Initial Yield of (R)-Albuterol | 38% | [9][10] |

| Overall Yield of (R)-Albuterol (with recycle) | 67% | [9][10] |

| Optical Purity (e.e.) of (R)-Albuterol | 99.5% | [9][10] |

Procedure: [9]

-

Diastereomeric Salt Formation: Dissolve racemic albuterol and an equimolar amount of (+)-di-p-toluoyl-D-tartaric acid in refluxing methanol.

-

Crystallization: Cool the solution to room temperature and stir for 16 hours to facilitate the crystallization of the (R)-Albuterol-(+)-DPTTA diastereomeric salt.

-

Isolation: Collect the precipitated solid by filtration and wash with a small amount of cold ethyl acetate.

-

Recrystallization (Optional): For higher purity, the isolated solid can be redissolved in a minimal amount of refluxing methanol and allowed to cool gradually to room temperature for recrystallization.

-

Liberation of (R)-Albuterol: The purified diastereomeric salt is decomposed in a dilute sulfuric acid solution to liberate the (R)-albuterol, which can then be isolated as its sulfate salt.

Experimental Protocol: Resolution of Racemic Methamphetamine

The pharmacological activity of methamphetamine primarily resides in the dextrorotatory (D)-enantiomer.[9] This protocol details the resolution using the enantiomer of the title compound, (-)-O,O'-di-p-toluoyl-R,R-tartaric acid, to resolve the L-enantiomer.

Procedure: [9]

-

Diastereomeric Salt Formation: Dissolve 3.0 g (0.02 mol) of racemic methamphetamine in 6 cm³ of methanol. In a separate container, dissolve 1.9 g (0.005 mol) of (-)-O,O'-di-p-toluoyl-R,R-tartaric acid in 4 cm³ of methanol. Add the resolving agent solution to the methamphetamine solution.

-

Crystallization: Stir the reaction mixture at room temperature for one hour. Subsequently, cool the mixture to 5°C and maintain for two hours to induce crystallization.

-

Isolation: Filter the precipitated salt and dry it.

-

Liberation of L-Methamphetamine: Dissolve the obtained salt in a mixture of 5.5 cm³ of 2M NaOH and 15 cm³ of water to liberate the L-methamphetamine.

Conclusion

(+)-Di-p-toluoyl-D-tartaric acid monohydrate is an indispensable tool in the field of stereochemistry, particularly for the large-scale resolution of chiral amines in the pharmaceutical industry. Its well-defined physicochemical properties and the reliability of the diastereomeric salt formation method make it a preferred choice for obtaining enantiomerically pure active pharmaceutical ingredients. The detailed protocols provided in this guide serve as a practical resource for researchers and professionals in drug development and chemical synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Di-p-toluoyl-D-tartaric acid monohydrate | C20H20O9 | CID 12297759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Di-p-toluoyl-D-tartaric acid monohydrate | 71607-31-3 | Benchchem [benchchem.com]

- 4. zephyrsynthesispvtltd.com [zephyrsynthesispvtltd.com]

- 5. Di-p-toluoyl-D-tartaric acid monohydrate, 98%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. Buy Di-p-toluoyl-D-tartaric acid monohydrate | 71607-31-3 [smolecule.com]

- 7. CN104447338A - Di-p-toluoyl-D-tartaric acid synthetic method - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Resolution of racemic albuterol via diastereomeric salts formation with di-p-toluoyl-D-tartaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Chiral Resolution of Primary Amines with (+)-Di-p-toluoyl-D-tartaric Acid ((+)-DPTTA)

Introduction

Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the separation of enantiomers from a racemic mixture.[1] Enantiomers of a chiral molecule often exhibit different pharmacological and toxicological profiles, making the production of enantiomerically pure compounds a frequent regulatory requirement for drug development.[1] One of the most common and effective methods for the chiral resolution of racemic amines is through the formation of diastereomeric salts using a chiral resolving agent.[1][2]

(+)-Di-p-toluoyl-D-tartaric acid ((+)-DPTTA) is a widely used chiral resolving agent known for its ability to form crystalline diastereomeric salts with a variety of racemic amines.[1] The principle of this method is based on the reaction of a racemic amine with the enantiomerically pure (+)-DPTTA to form a pair of diastereomeric salts.[3] These diastereomers, unlike enantiomers, have different physical properties, most notably different solubilities in a given solvent system.[1][3] This solubility difference allows for the separation of the less soluble diastereomeric salt by fractional crystallization.[1] Subsequent treatment of the isolated salt with a base liberates the enantiomerically enriched amine.[1]

Principle of the Method

The chiral resolution process involves two main stages:

-

Diastereomeric Salt Formation: A racemic amine ((R/S)-Amine) is reacted with an enantiomerically pure resolving agent, (+)-DPTTA, in a suitable solvent. This acid-base reaction forms two diastereomeric salts: [(R)-Amine-(+)-DPTTA] and [(S)-Amine-(+)-DPTTA].[1]

-